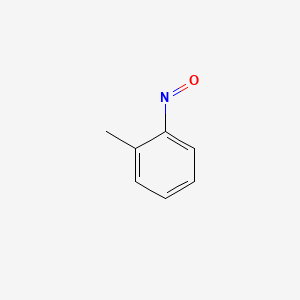

2-Nitrosotoluene

描述

Contextualization of Nitrosoaromatic Compounds in Modern Organic Chemistry

Nitrosoaromatic compounds, characterized by a nitroso (-N=O) group directly bonded to an aromatic ring, represent a fascinating class of organic molecules with distinctive properties at.ua. Their significance in modern organic chemistry stems from their multifaceted reactivity and their role as versatile synthetic intermediates at.uaacs.org. A defining characteristic of these compounds is their existence in a dynamic equilibrium between a deeply colored (typically bluish or green) monomeric form and a pale yellow or colorless dimeric azodioxide form at.uawikipedia.orgnih.govacs.org. This monomer-dimer interconversion is a central aspect of their chemical behavior and influences their physical properties and reactivity at.uawikipedia.org.

The electronic nature of substituents on the aromatic ring profoundly impacts the reactivity of the nitroso group. Electron-donating groups tend to deactivate the nitroso function, whereas electron-withdrawing substituents can enhance its reactivity, particularly towards dimerization at.ua. The nitroso group possesses a high-energy highest occupied molecular orbital (HOMO), which facilitates n → π* and π → π* transitions, contributing to their notable photochemical and electrochemical reactivity at.ua.

Nitrosoaromatic compounds exhibit dual reactivity, capable of acting as both nucleophiles (through their nitrogen and oxygen atoms) and electrophiles (at the nitrogen atom) at.uaacs.org. This ambident reactivity enables the formation of a diverse array of products through reactions with various nucleophiles, making them valuable building blocks in the design of complex organic syntheses, including heterocyclic compounds and natural product scaffolds with high enantiomeric purity at.ua. Furthermore, they occupy an intermediate redox state between nitroarenes and anilines, underscoring their role in redox transformations within organic systems researchgate.net.

Fundamental Importance of 2-Nitrosotoluene in Mechanistic and Synthetic Studies

This compound (CH₃C₆H₄NO) serves as a significant model compound for understanding the broader class of nitrosoaromatic compounds sigmaaldrich.com. Its specific importance in mechanistic and synthetic studies arises from its ability to exemplify the characteristic behaviors of aromatic nitroso compounds, particularly the intricacies of the monomer-dimer equilibrium and its influence on reaction pathways at.uawikipedia.org.

In mechanistic investigations, this compound and its close analogues are crucial for elucidating reaction mechanisms involving the nitroso group. For instance, nucleophilic additions, such as enolate addition to the nitrogen atom of the nitroso group in carbene-catalyzed annulation reactions, highlight the mechanistic versatility of these compounds at.ua. The photochemical rearrangement of aryl imines to yield nitrosoarenes further demonstrates their utility as reactive intermediates for forming new carbon-nitrogen bonds and various heterocycles acs.org. Moreover, this compound has been identified as a metabolite of 2-nitrotoluene (B74249) and has been shown to induce oxidative DNA damage, making it relevant in mechanistic studies pertaining to toxicity and carcinogenicity in biological systems researchgate.net.

From a synthetic perspective, nitrosoaromatic compounds, including substituted nitrosobenzenes, are employed as mediators in the synthesis of natural product building blocks with high enantiomeric purity at.ua. While the direct synthesis of this compound for subsequent reactions is important, its precursor, 2-nitrotoluene, is also a key starting material. For example, 2-nitrotoluene can be converted to 2-nitrobenzaldehyde, a critical intermediate in the production of pharmaceuticals such as Nifedipine, through a one-pot reaction involving an oxime intermediate chem-soc.si. The capacity of nitroso compounds to participate in Diels-Alder reactions and condensation reactions with active methylene (B1212753) compounds, leading to imines (Ehrlich-Sachs reaction) or O-nitroso-aldol products, further underscores their broad applicability in organic synthesis wikipedia.org.

The physical properties of this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | sigmaaldrich.comchembk.com |

| Molar Mass | 121.14 g/mol | sigmaaldrich.comchembk.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 72-75 °C | sigmaaldrich.comchembk.comsigmaaldrich.comchemicalbook.in |

| Storage Temp. | 2-8 °C | sigmaaldrich.comsigmaaldrich.comchemicalbook.in |

| Stability | Stable, incompatible with oxidizing agents | chembk.comchemicalbook.in |

Historical Evolution of Research into Aromatic Nitroso Compounds

The study of C-nitroso compounds commenced in 1874, marking the beginning of a rich chemical history for this class of molecules acs.org. Adolf von Baeyer is credited with the first synthesis of nitrosobenzene (B162901) in 1874, achieved through the reaction of diphenylmercury (B1670734) with nitrosyl bromide wikipedia.orgnih.govescholarship.org. Early researchers were captivated by the striking color changes exhibited by these compounds, ranging from blue and blue-green to white, and it was soon recognized that the white color observed in the solid state was attributable to their dimerization acs.org.

Following these initial discoveries, extensive research was conducted on the synthesis and reactivity of monomeric nitroso compounds. However, the experimental and theoretical tools available at the time limited a detailed understanding of the dimer structures acs.org. The 1920s and 1930s saw the application of electronic theories of valency to nitroso compounds, supported by dipole moment measurements, which provided early insights into their electronic structure acs.org. Systematic crystallographic and spectroscopic studies, providing more definitive structural information, began to emerge from 1948 onwards acs.org. A long-held belief regarding the inherent instability and unisolability of primary and secondary nitrosoalkanes (due to their facile isomerization to oximes) was eventually overcome through successful synthetic endeavors acs.org.

Classical methods for the preparation of nitrosoaromatic compounds primarily involved two main approaches: the partial reduction of aromatic nitro derivatives to N-arylhydroxylamines followed by subsequent oxidation, or the direct oxidation of anilines researchgate.netnih.gov. Caro's acid (peroxomonosulfuric acid) was a prominent oxidizing agent employed in these early syntheses wikipedia.orgnih.gov. More recent advancements in synthetic methodology have broadened the scope of preparation, including the development of solvent-free procedures and enzyme-catalyzed reactions at.uaresearchgate.net. Electrochemical synthesis from nitrobenzene (B124822) has also emerged as a viable route for preparing these compounds nih.gov.

Unresolved Chemical Questions and Future Research Directions for this compound

Despite significant progress in understanding nitrosoaromatic compounds, several fundamental chemical questions concerning this compound and its analogues remain unresolved, pointing towards fertile ground for future research.

A primary area of ongoing investigation is the precise control and comprehensive understanding of the monomer-dimer equilibrium. While it is known that this equilibrium is influenced by temperature, concentration, and the nature of the solvent, a more detailed understanding is required to fine-tune their reactivity and exploit their full potential in various applications at.uawikipedia.orgresearchgate.net. The inherent instability and potentially harmful nature of nitroso compounds have historically restricted their widespread exploitation in modern synthetic chemistry, necessitating further developments to "tame" these valuable building blocks acs.org. Strategies to overcome the facile reduction of nitroso intermediates, which often leads to over-reduction, remain an elusive but crucial goal acs.org.

Future research directions also encompass the exploration of solid-state reaction mechanisms and topochemical effects. The observed photodissociation of nitroso dimers in crystals presents an intriguing avenue for developing molecular OFF-ON switches in molecular electronics, highlighting the potential for materials science applications at.ua. In the realm of biocatalysis, further studies are needed to identify the specific amino acids responsible for the observed differences in enzyme specificity within bacterial multicomponent dioxygenases, such as 2-nitrotoluene 2,3-dioxygenase. Such research could provide invaluable insights into controlling enzyme specificity for targeted biotransformations nih.gov.

Furthermore, the precise mechanisms underlying the DNA damage induced by this compound and its parent compound, 2-nitrotoluene, particularly concerning oxidative DNA damage and estrogen-disrupting effects, warrant deeper investigation to fully elucidate their roles in carcinogenicity and reproductive toxicity researchgate.net. Finally, the development of more environmentally benign and safer synthetic routes for this compound and its derivatives continues to be a critical challenge, as traditional methods often generate significant environmental contamination and rely on hazardous intermediates chem-soc.si. Addressing these unresolved questions will undoubtedly advance the academic chemistry of this compound and its broader class.

Structure

3D Structure

属性

IUPAC Name |

1-methyl-2-nitrosobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6-4-2-3-5-7(6)8-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLBRQVYXPMCFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021065 | |

| Record name | 2-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-23-4 | |

| Record name | 2-Nitrosotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrosotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrosotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrosotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-nitrosotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROSOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2P2O30ZSS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Reaction Mechanisms for 2 Nitrosotoluene Formation

Elucidation of Reaction Mechanisms in 2-Nitrosotoluene Synthesis

The formation of C-nitroso compounds, including this compound, typically proceeds through the reduction of nitro compounds or the oxidation of hydroxylamines science-softcon.de. The mechanistic pathways can be complex, often involving electron transfer and radical species.

Kinetic Investigations of Formation Processes

Direct kinetic studies specifically detailing the formation rates and reaction orders for this compound are not extensively reported in the literature. However, insights into the kinetics of related processes, such as the electrochemical reduction of nitrotoluene derivatives to nitroso compounds, provide valuable information.

In the context of electrochemical reduction, nitroso compounds are formed as intermediates. For instance, the electrochemical reduction of ortho- and meta-nitrosotoluene derivatives in aprotic media leads to the formation of nitroso radical anions. These radical anions subsequently undergo dimerization. Kinetic investigations of this dimerization process have yielded specific rate constant values:

| Compound | Dimerization Rate Constant (k₂) | Unit | Reference |

| ortho-Nitrosotoluene | 4100 ± 52 | M⁻¹s⁻¹ | wmcloud.orgwikipedia.org |

| meta-Nitrosotoluene | 2700 ± 28 | M⁻¹s⁻¹ | wmcloud.orgwikipedia.org |

This data highlights the inherent reactivity and dimerization propensity of the nitroso radical anions formed during the reduction pathways. While these kinetics describe a subsequent step to the initial formation of the nitroso radical anion, they are indicative of the dynamic nature of these intermediates.

Computational studies on the unimolecular decomposition of o-nitrotoluene (a nitro compound, not a nitroso compound) have provided kinetic parameters for various decomposition channels, including those that might lead to nitroso-related fragments, such as the formation of CH₂C₆H₄NO + OH. However, the branching ratio for this specific formation pathway was found to be negligible across a broad temperature range (500-2000 K) uni.luwikipedia.orgnih.gov. This suggests that the direct unimolecular decomposition of o-nitrotoluene is not a primary route for this compound formation.

Role of Reactive Intermediates (e.g., Radical Pathways)

Reactive intermediates, particularly radical species, play a significant role in the synthesis and transformations of nitroso compounds. The formation of C-nitroso compounds can occur through radical trapping reactions involving nitric oxide (NO•), which itself is a radical nih.govctdbase.orgguidetopharmacology.orgfishersci.nonih.gov.

Radical mechanisms are also implicated in other related synthetic transformations. For example, the bromination of 2-nitrotoluene (B74249) to 2-nitrobenzyl bromide, a precursor in the synthesis of 2-nitrobenzaldehyde, proceeds via a radical mechanism wikipedia.org. Furthermore, the transfer hydrogenation of 2-nitrotoluene to 2-methylaniline (o-toluidine) over X zeolite catalysts has been proposed to involve a radical mechanism. These examples underscore the prevalence of radical pathways in the chemistry of toluene (B28343) derivatives and nitro/nitroso functionalities. Nitroso molecules themselves can readily form reactive nitroxide radicals wikidata.org.

Regioselectivity and Stereochemistry in Ortho-Nitroso Compound Formation

Regioselectivity is a critical aspect in the synthesis of ortho-nitroso compounds like this compound, as the introduction of the nitroso group at a specific position on the aromatic ring is often desired. C-aromatic nitrosation procedures generally exhibit superior regioselectivity compared to nitration, often favoring the para position in phenols when available. This natural preference for para-nitrosation means that achieving ortho-nitrosation can be challenging and may necessitate specific synthetic strategies or directing groups.

One approach to influence regioselectivity towards the ortho position is through the use of catalysts. For instance, copper catalysis has been investigated for its role in promoting ortho-nitrosation, thereby improving the selectivity over the para isomer. This suggests that metal coordination or activation of the substrate can override the inherent electronic preference for para substitution. Substrates with steric hindrance at the para position or strong π-donating substituents at the meta position can also favor ortho-nitrosation.

Regarding stereochemistry, C-nitroso compounds, including this compound, are known to participate in a monomer-dimer equilibrium science-softcon.de. The dimeric forms, often pale yellow, are generally favored in the solid state, while the deep-green monomers are prevalent in dilute solutions or at higher temperatures science-softcon.de. These dimers can exist as cis and trans isomers science-softcon.de. The stereochemical outcomes in reactions involving nitroso compounds, such as hetero-Diels-Alder reactions with conjugated dienes, are influenced by factors including the nature and number of substituents on the diene and dienophile, and reaction conditions like temperature, pressure, and the presence of catalysts.

Chemical Reactivity and Transformation Pathways of 2 Nitrosotoluene

Oxidation Reactions and Derived Products

The nitroso group in 2-nitrosotoluene is susceptible to oxidation, leading to the formation of more highly oxidized nitrogen-containing functional groups and dimeric structures.

Oxidation of this compound can yield its corresponding nitro derivative, 2-nitrotoluene (B74249). This transformation is a common reaction for nitrosoarenes. diva-portal.orgoup.com For instance, the oxidation of p-nitrosotoluene (B1206884) to p-nitrotoluene has been achieved with high efficiency using reagents like thallium(III) acetate (B1210297) in trifluoroacetic acid. oup.com Other oxidizing agents such as Oxone® are also effective for converting nitrosoarenes to their nitro counterparts. diva-portal.org

Azoxy compounds can also be derived from nitrosoarenes. The formation of azoxybenzene, for example, can occur through the condensation of nitrosobenzene (B162901) with N-phenylhydroxylamine. mdpi.com In some contexts, azoxy dimers are known to form from the condensation of reduction products of dinitrotoluenes. dss.go.th Nitrosoarenes like this compound can exist in a monomer-dimer equilibrium, with the dimer sometimes referred to as an azobenzenedioxide, which is structurally related to azoxy compounds. wikipedia.org The oxidation of azobenzene (B91143) derivatives can also lead to the formation of azoxy compounds. cdnsciencepub.com

Table 1: Examples of Oxidation Reactions of Nitrosoarenes This table presents examples of reagents used for the oxidation of nitrosoarenes to illustrate the formation of nitro and azoxy derivatives.

Nitrosoarenes can undergo dimerization. wikipedia.org Nitrosobenzene, for example, participates in a monomer-dimer equilibrium to form a species sometimes called an azobenzenedioxide. wikipedia.org This dimerization is favored in the solid state. wikipedia.org While specific studies on the oxidative polymerization of this compound are not prevalent, related compounds demonstrate relevant reactivity. The oxidative dimerization of 2-nitrotoluene is a key step in the synthesis of some larger molecules like diazocines. thieme-connect.comresearchgate.net This type of reaction involves the formation of a C-C bond between two molecules, often initiated by a strong base. google.com

Reduction Reactions and Derived Products

The reduction of the nitroso group in this compound can proceed in a stepwise manner, yielding hydroxylamines and anilines, or can result in dimeric products through condensation reactions.

The reduction of aryl nitro compounds frequently proceeds through nitroso and hydroxylamine (B1172632) intermediates. cambridge.org The reduction of this compound first yields N-(o-tolyl)hydroxylamine. Further reduction of this hydroxylamine intermediate produces o-toluidine (B26562) (2-methylaniline). wikipedia.orgnih.gov This stepwise reduction is a fundamental transformation pathway. For example, the bioreduction of dinitrotoluenes by Clostridium acetobutylicum shows a rapid reduction of the nitro groups to hydroxylamino derivatives, which can be further reduced to the corresponding amino compounds. dss.go.th Similarly, the reduction of nitrobenzene (B124822) is known to produce aniline (B41778), with N-phenylhydroxylamine as a key intermediate. mdpi.com

Table 2: Products from the Reduction of this compound This table outlines the stepwise reduction products of this compound.

Under certain conditions, the reduction of nitroso compounds can lead to dimeric products. The reductive dimerization of nitrosobenzenes can be an effective method for preparing substituted azoxybenzenes. organic-chemistry.org Further reduction can yield azobenzene derivatives. Under alkaline conditions, nitrosobenzene can condense with N-phenylhydroxylamine to form azoxybenzene, which can then be reduced to azobenzene. mdpi.com Another important transformation is the Mills reaction, a condensation reaction where a nitroso compound like this compound reacts with an aniline to form an azobenzene derivative. wikipedia.org

Rearrangement Chemistry of this compound

This compound and its immediate derivatives can participate in significant rearrangement reactions to form new carbocyclic and heterocyclic structures.

One notable transformation is the Bartoli indole (B1671886) synthesis, where ortho-substituted nitroarenes or nitrosoarenes react with vinyl Grignard reagents to produce substituted indoles. wikipedia.org In this reaction, this compound can serve as a direct precursor to 7-methylindole (B51510) derivatives. wikipedia.org The mechanism involves the addition of the Grignard reagent to the nitroso group, followed by a chemeurope.comchemeurope.com-sigmatropic rearrangement. wikipedia.org

Furthermore, the reduction product of this compound, N-(o-tolyl)hydroxylamine, can undergo the Bamberger rearrangement. scribd.comwikipedia.org This reaction, which occurs in the presence of strong aqueous acid, involves the rearrangement of N-arylhydroxylamines to form aminophenols. scribd.comwikipedia.org In the case of N-(o-tolyl)hydroxylamine, this would lead to the formation of aminocresol isomers. An enzymatic equivalent of the Bamberger rearrangement has also been observed, where 4-hydroxylaminotoluene is rearranged to 6-amino-m-cresol by a mutase enzyme. nih.govnih.gov

Table 3: Rearrangement Reactions Involving this compound and its Derivatives This table summarizes key rearrangement reactions and their products.

Electrophilic and Nucleophilic Reactions of the Nitroso Moiety

The nitroso group (–N=O) in this compound is a versatile functional group that can react with both electrophiles and nucleophiles. csic.esat.ua

The nitrogen atom of the nitroso group is electrophilic and readily attacked by nucleophiles. at.ua This reactivity is fundamental to many of its chemical transformations. The reaction of nitroso compounds with nucleophiles can lead to a variety of products, depending on the nucleophile and reaction conditions. csic.esrsc.org For instance, the reaction with enolizable carbonyl compounds is known as the nitroso aldol (B89426) reaction, which can yield either α-hydroxyamino or α-aminoxycarbonyl compounds. csic.es The regioselectivity of this reaction (N- vs. O-attack) can be controlled by the choice of catalysts, such as Lewis acids or organic catalysts. csic.es

Studies on the nucleophilic reactivity towards compounds bearing a nitroso group have shown that "soft" nucleophiles tend to react at the nitroso group, while "hard" nucleophiles may react at other sites in the molecule if available. rsc.org

Photochemical and Thermal Transformations of this compound

This compound is susceptible to photochemical transformations due to its strong absorption of UV light. nih.gov Upon irradiation, it can undergo various decomposition and rearrangement reactions.

One of the primary photochemical processes is the light-induced tautomerization to its aci-nitro tautomer, as discussed in section 3.3.1. researchgate.netresearcher.life This process is often reversible. researchgate.net

Furthermore, the photolysis of this compound can lead to the formation of by-products such as o-nitrosobenzaldehyde. researchgate.net Theoretical studies have investigated the photoinduced decomposition of nitrotoluene molecules, which can result in the formation of atomic carbon. aip.orgaip.org The absorption of a 226 nm photon is sufficient to cause the dissociation of a carbon atom from the this compound molecule. aip.orgaip.org The decomposition pathway involves the transfer of hydrogen atoms from the methyl group to the nitro group. aip.orgaip.org

The presence of other molecules, such as nitric oxide (NO), can influence the decomposition pathway. In the presence of NO, a stable C=NH-N=O structure can be formed, which lowers the energy barrier for the decomposition. aip.orgaip.org

Table 1: Calculated Energy Barriers for Carbon Dissociation from this compound

| Dissociation Step | Energy Barrier (eV) | Photon Requirement (at 226 nm) |

| First Carbon Dissociation | 5.22 | 1 |

| Second Carbon Dissociation | 6.70 | 2 |

| Third Carbon Dissociation | 7.43 | 2 |

| First Carbon Dissociation (with NO) | 4.70 | 1 |

Data sourced from theoretical calculations. aip.org

Thermally, this compound is sensitive to heat and can decompose upon contact with strong oxidizing agents, reducing agents, acids, or bases, producing toxic fumes. chemicalbook.com Computational studies have explored the thermal decomposition mechanisms, suggesting that pathways such as C-NO2 bond homolysis and intramolecular hydrogen transfer are significant. acs.orgpolyu.edu.hk

Thermal Stability and Degradation Mechanisms

The thermal stability of this compound, like other aromatic C-nitroso compounds, is a subject of considerable chemical interest. These compounds are known for their reactivity and tendency to undergo various transformations upon heating. The information available, primarily from studies on related substituted nitrosoaromatics, provides insight into the potential thermal behavior of this compound.

A characteristic feature of aromatic C-nitroso compounds is their ability to exist in equilibrium with their dimeric forms, known as azodioxy compounds (or azoxy compounds). This reversible dimerization is a key aspect of their stability. sci-hub.se The equilibrium between the monomer (Ar-N=O) and the dimer can be influenced by factors such as the solvent and temperature. For instance, gentle thermolysis in the range of 50–80 °C has been shown to regenerate monomeric dinitrosobenzene from its polymeric form. sci-hub.se While this compound is a solid at room temperature, with a melting point of 72-75 °C, its stability is limited, and it is typically stored at refrigerated temperatures (2-8°C). sigmaaldrich.com

Research on the thermolysis of sterically hindered analogues, such as 2,4-di-t-butyl-6-methylnitrosobenzene, offers a model for the degradation pathways of this compound. The thermolysis of this compound in benzene (B151609) was found to yield two primary products: the corresponding aniline and a benzisoxazole derivative. rsc.orgrsc.org This transformation suggests that intramolecular reactions are significant in the thermal degradation process.

The formation of these products is proposed to occur through specific mechanistic pathways. One such pathway involves an unusually facile sci-hub.seebi.ac.uk-hydrogen migration from the ortho-methyl group to the oxygen atom of the nitroso group. rsc.orgrsc.org This rearrangement would lead to an intermediate that can subsequently cyclize and dehydrate to form a benzisoxazole (anthranil) or undergo other reactions to form the corresponding aniline.

The following table summarizes the degradation products observed in the thermolysis of a model compound, providing a potential framework for understanding the thermal decomposition of this compound.

Table 1: Thermal Degradation Products of a this compound Analogue

| Reactant | Condition | Major Products | Proposed Mechanism | Reference |

| 2,4-di-t-butyl-6-methylnitrosobenzene | Thermolysis in benzene | 2,4-di-t-butyl-6-methylaniline | Intramolecular hydrogen transfer | rsc.orgrsc.org |

| 5,7-di-t-butyl-2,1-benzisoxazole | sci-hub.seebi.ac.uk-Hydrogen migration followed by cyclization | rsc.orgrsc.org |

While direct quantitative kinetic data for the thermal decomposition of this compound is not extensively documented in publicly available literature, the studies on analogous compounds indicate that its degradation is complex, involving equilibria with dimeric species and proceeding through intramolecular rearrangement pathways.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Nitrosotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Nitrosotoluene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons and the methyl group protons. The aromatic protons typically appear as a complex multiplet in the region of 6.3-7.6 ppm. uchile.cl The methyl protons give rise to a singlet at approximately 3.35 ppm. uchile.cl

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the nitroso group is significantly deshielded and appears at a characteristic downfield shift. The other aromatic carbons and the methyl carbon resonate at distinct chemical shifts, allowing for their unambiguous assignment. spectrabase.comoc-praktikum.de

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.35 | Singlet | -CH₃ |

| ¹H | ~6.3 - 7.6 | Multiplet | Aromatic-H |

| ¹³C | ~20.05 | Quartet | -CH₃ |

| ¹³C | ~123 - 146 | Various | Aromatic-C |

Note: Chemical shifts can vary slightly depending on the solvent and concentration. oc-praktikum.dechemicalbook.comoc-praktikum.de

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons in this compound. wikipedia.org A COSY spectrum reveals correlations between coupled protons, helping to delineate the arrangement of substituents on the aromatic ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. These advanced techniques provide a robust and detailed structural confirmation of this compound. wikipedia.orghmdb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" for this compound, allowing for its identification and the characterization of its functional groups.

The IR spectrum of this compound shows a number of characteristic absorption bands. A prominent band associated with the N=O stretching vibration of the nitroso group is a key diagnostic feature. nist.gov Additionally, the spectrum displays bands corresponding to the C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C=C stretching vibrations within the aromatic ring. uchile.cl For instance, bands around 3041 cm⁻¹ and 2833 cm⁻¹ can be attributed to aromatic and methyl C-H stretching, respectively, while a band at 1487 cm⁻¹ is indicative of aromatic C=C stretching. uchile.cl

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the molecule. The Raman spectrum of this compound also exhibits characteristic peaks that can be used for its identification. researchgate.net

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | ~3041 | |

| Methyl C-H Stretch | ~2833 | |

| N=O Stretch | ~1487-1520 | |

| Aromatic C=C Stretch | ~1487 | |

| C-N Stretch | ~1266 | |

| Aromatic C-H Bend | ~788 |

Note: Frequencies can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions. uchile.clacs.org

Subtle shifts in the vibrational frequencies observed in the IR and Raman spectra can provide insights into intermolecular interactions, such as hydrogen bonding or dimer formation, particularly in the solid state or in concentrated solutions. These interactions can influence the position and shape of the vibrational bands, offering clues about the supramolecular organization of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the excitation of electrons from lower to higher energy molecular orbitals. A study involving the electrochemical reduction of ortho-nitrosotoluene derivatives reported on their UV-vis spectroscopic characterization. uchile.cl In aprotic media, the generation of the nitroso radical anion was achieved and detected by UV-vis spectroscopy. uchile.cl Another study on the phototautomerism of o-nitrobenzyl compounds, which can be generated from 2-nitrotoluene (B74249), showed UV absorptions at relatively long wavelengths. researchgate.net

The position and intensity of these absorption bands are sensitive to the electronic structure of the molecule and the solvent environment. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in the experimental spectrum. jocpr.comaip.org

Chromophore Analysis of the Nitroso Group (n-π* and π-π* Transitions)

The electronic spectrum of this compound, like other aromatic nitroso compounds, is characterized by distinct absorption bands in the ultraviolet-visible (UV-Vis) region. These absorptions are primarily governed by the nitroso (-N=O) group, which acts as a chromophore. The key electronic transitions observed are the n-π* and π-π* transitions. at.ua

The n-π* transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen or nitrogen atom of the nitroso group) to an antibonding π* orbital. masterorganicchemistry.com This transition is typically of lower energy and, consequently, appears at longer wavelengths in the visible region of the spectrum, often around 730 nm for aromatic nitroso compounds. at.ua This band is characteristically weak (low molar absorptivity, ε) because it is symmetry-forbidden. elte.hu

The π-π* transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. azooptics.com These transitions are of higher energy and appear at shorter wavelengths, typically in the UV region. Aromatic nitroso compounds generally exhibit two such bands, around 280 nm and 305 nm. at.ua These transitions are symmetry-allowed and therefore show much higher molar absorptivity compared to the n-π* transition. elte.hu The presence of the toluene (B28343) ring in conjugation with the nitroso group influences the precise wavelength and intensity of these absorptions. spcmc.ac.in

Table 1: Typical Electronic Transitions for Aromatic Nitroso Compounds

| Transition Type | Typical Wavelength (λmax) Range | Characteristics |

| n-π | ~700-750 nm | Weak absorption, visible region |

| π-π | ~280-310 nm | Strong absorption, UV region |

This table presents typical values for aromatic nitroso compounds; specific values for this compound may vary based on experimental conditions.

Solvatochromic Effects on this compound Electronic Spectra

Solvatochromism describes the shift in the position of a UV-Vis absorption band due to changes in the polarity of the solvent. ucl.ac.uk This phenomenon provides valuable insight into the nature of the electronic transitions and the change in the dipole moment of the solute molecule upon excitation.

For this compound, the n-π* and π-π* transitions exhibit different solvatochromic behaviors.

n-π Transition (Hypsochromic Shift):* The n-π* transition typically undergoes a hypsochromic (or blue) shift to shorter wavelengths as the solvent polarity increases. uomustansiriyah.edu.iq This is because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state more effectively than the excited state. This increased stabilization lowers the energy of the ground state, thus increasing the energy gap for the transition. researchgate.net

π-π Transition (Bathochromic Shift):* Conversely, the π-π* transition usually shows a bathochromic (or red) shift to longer wavelengths with increasing solvent polarity. uomustansiriyah.edu.iq This occurs because the excited state of a π-π* transition is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thereby decreasing the energy required for the transition. researchgate.netrsc.org

Table 2: Illustrative Solvatochromic Shifts for a Generic Aromatic Nitroso Compound

| Solvent | Polarity | Typical n-π* λmax Shift | Typical π-π* λmax Shift |

| Hexane | Non-polar | Longer λ | Shorter λ |

| Dichloromethane | Polar Aprotic | Intermediate λ | Intermediate λ |

| Ethanol (B145695) | Polar Protic | Shorter λ | Longer λ |

This table illustrates the general trend of solvatochromic shifts. Actual wavelength values are dependent on the specific solute.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for elucidating its structure through the analysis of fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a molecule, as different formulas will have unique exact masses even if their nominal masses are the same. spectroscopyonline.com

For this compound (C₇H₇NO), the monoisotopic mass can be calculated with high precision. nih.gov This exact mass measurement is crucial for unambiguously identifying the compound in complex mixtures and distinguishing it from isobaric species (molecules with the same nominal mass but different elemental formulas). bioanalysis-zone.com

Table 3: Precise Mass Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇NO | - |

| Nominal Mass | 121 Da | Computed |

| Monoisotopic Mass | 121.05276 Da | Computed by PubChem nih.gov |

The precise mass allows for the calculation of the elemental composition, a key feature of HRMS. europa.eu

Mechanistic Studies of Ion Fragmentation in this compound

In mass spectrometry, particularly under electron ionization (EI), the molecular ion of this compound ([C₇H₇NO]⁺˙) is formed, which then undergoes fragmentation. The resulting fragmentation pattern is a fingerprint that aids in structural confirmation. The fragmentation of nitrotoluene isomers, which are structurally related, has been studied, and the patterns can show subtle but important differences. researchgate.netacs.org

A characteristic fragmentation pathway for ortho-substituted nitroaromatics involves interaction between the adjacent groups, known as the "ortho effect." For 2-nitrotoluene, a potential fragmentation pathway could involve the loss of a hydroxyl radical (•OH), a process not seen in the meta and para isomers. chegg.com This would lead to a prominent fragment ion at m/z 120. Other common fragmentation pathways include the loss of the nitroso group (•NO) to yield a tolyl cation at m/z 91, or the loss of carbon monoxide (CO) following rearrangement. researchgate.netresearchgate.net

Table 4: Potential Fragmentation Pathways for this compound in MS

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 121 | •NO | 91 | Tolyl cation ([C₇H₇]⁺) |

| 121 | •OH | 120 | [C₇H₆N]⁺ (ortho effect) |

| 91 | H₂C=CH₂ (Ethene) | 65 | Cyclopentadienyl cation ([C₅H₅]⁺) |

| 65 | C₂H₂ (Acetylene) | 39 | Propargyl cation ([C₃H₃]⁺) |

This table outlines plausible fragmentation pathways based on general principles of mass spectrometry and studies of related compounds. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. bruker.combhu.ac.in It is highly sensitive and provides detailed information about the electronic structure and environment of the radical center.

Detection and Characterization of Nitroxide and Related Radicals

While this compound is not a radical itself, it can act as a "spin trap." rsc.org Spin traps are diamagnetic compounds that react with highly reactive, short-lived radicals to form a much more stable and persistent radical adduct, which can then be easily detected and characterized by EPR. libretexts.org When this compound traps a carbon-centered radical (R•), for example, it forms a stable nitroxide radical. rsc.org

The resulting EPR spectrum of the nitroxide adduct provides a wealth of information. The hyperfine coupling constants (splittings in the spectrum) reveal which magnetic nuclei (like ¹⁴N, ¹H) are interacting with the unpaired electron, allowing for the identification of the trapped radical R•. chemicke-listy.cz Studies have utilized this compound in EPR experiments to investigate radical intermediates in various chemical and biological processes. researchgate.net For instance, upon reduction, this compound can form a radical anion, which has also been characterized by EPR spectroscopy. uchile.cl

Table 5: EPR Characteristics of a Generic Toluene-Based Nitroxide Radical Adduct

| Parameter | Description | Typical Information Gained |

| g-factor | Characteristic of the radical's electronic environment. | Helps identify the general class of the radical. |

| aN (Nitrogen coupling) | Hyperfine splitting from the ¹⁴N nucleus of the nitroxide. | Confirms the formation of a nitroxide adduct. |

| aH (Proton coupling) | Hyperfine splitting from nearby ¹H nuclei. | Provides structural information about the trapped radical. |

This table provides a general overview of the parameters obtained from an EPR spectrum of a nitroxide radical adduct.

Spin Trapping Studies in Reactions Involving this compound

Spin trapping is an analytical technique that utilizes a diamagnetic compound, known as a spin trap, to react with and stabilize short-lived, highly reactive radical species. This reaction forms a more persistent paramagnetic adduct, called a spin adduct, which can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. libretexts.orgplos.org Aromatic nitroso compounds, including this compound, serve as effective spin traps, particularly for carbon-centered radicals. researchgate.netat.ua The addition of a radical to the nitrogen atom of the nitroso group results in the formation of a stable nitroxide radical, whose EPR spectrum provides valuable information about the structure of the original trapped radical. at.ua

The analysis of the EPR spectrum of a spin adduct allows for the determination of key parameters such as the g-value and, most importantly, the hyperfine coupling constants (hfs). nih.gov These constants, which represent the interaction between the unpaired electron and nearby magnetic nuclei (e.g., ¹⁴N, ¹H), are characteristic of the specific spin adduct and thus can be used to identify the trapped radical. researchgate.netresearchgate.net

Research involving this compound as a spin trap has provided insights into various chemical reactions. For instance, in studies of the photoinduced reduction of nitroso compounds in the presence of titanium dioxide (TiO₂) suspensions, this compound has been shown to be an efficient spin-trapping agent. researchgate.net In these systems, alcohol oxidation by photogenerated holes on the TiO₂ surface produces alkoxy and hydroxyalkyl radicals. researchgate.net These newly formed radicals can then be trapped by this compound, leading to the formation of stable nitroxyl (B88944) radical spin adducts, which are observable by EPR spectroscopy. researchgate.net

In other studies, the radical anion of this compound itself has been generated and studied by ESR spectroscopy in liquid ammonia. escholarship.org The measured hyperfine coupling constants in these experiments help in understanding the spin density distribution within the radical anion. escholarship.org

Furthermore, this compound has been employed in biological systems to detect radical formation. For example, when incubated with red blood cell hemolysates, this compound forms persistent radical adducts that can be characterized by X-band EPR spectroscopy. amu.edu.pl An experimental and simulated EPR spectrum of a radical adduct with nitrosotoluene shows hyperfine splittings from the nitroxide nitrogen and various protons. chemicke-listy.cz For one such adduct, the reported hyperfine coupling constants were aN(NO) = 1.03 mT, with further splittings from hydrogen atoms of aH = 0.511 mT, aH = 0.256 mT, and aH = 0.09 mT. chemicke-listy.cz

The table below summarizes the reported hyperfine coupling constants for spin adducts involving this compound. The variability in these constants depends on the nature of the trapped radical and the solvent used.

| Trapped Radical | Solvent/System | Hyperfine Coupling Constants (mT) | Reference |

|---|---|---|---|

| Unspecified Radical Adduct | Not Specified | aN = 1.03, aH = 0.511, aH = 0.256, aH = 0.09 | chemicke-listy.cz |

| This compound Radical Anion | Liquid Ammonia | Data for the radical anion's coupling constants were measured but specific values are not detailed in the available abstract. | escholarship.org |

Theoretical and Computational Chemistry Studies of 2 Nitrosotoluene

Electronic Structure and Bonding Analysis

The electronic structure of 2-nitrosotoluene is fundamental to understanding its reactivity and its notable monomer-dimer equilibrium. Computational methods have been essential in elucidating the bonding characteristics of both the monomeric and dimeric forms.

Molecular Orbital (MO) theory has been crucial in explaining the mechanism of isomerization between the dimeric forms of nitrosoarenes. Early ab initio MO analyses of the corresponding azodioxide dimers revealed a strong N=N π-bonding character. sci-hub.se This analysis demonstrated that the direct, unimolecular cis-trans isomerization of the dimer is a symmetry-forbidden process. sci-hub.semdpi.com The potential energy barrier for this direct pathway is prohibitively high. Instead, MO theory supports a dissociation-recombination mechanism, where the dimer must first break apart into two monomeric this compound molecules, which can then recombine to form either the cis or trans isomer. sci-hub.semdpi.com

Density Functional Theory (DFT) is the predominant computational tool used to investigate the structures, properties, and energetics of aromatic C-nitroso compounds. Various DFT functionals have been employed to model the monomer-dimer equilibrium, which is the defining characteristic of this compound's reactivity and conformational landscape.

Research has shown that double-hybrid density functionals, such as B2PLYP-D3, combined with triple-ζ quality basis sets, provide the best agreement with experimental thermodynamic data for the dimerization of nitrosoarenes. acs.org DFT calculations are routinely used to:

Optimize the ground state geometries of the monomer and its cis and trans dimers.

Calculate the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) of the dimerization reaction, explaining the influence of temperature. acs.org

Validate experimental data, such as assigning complex NMR spectra in solution where multiple species exist in equilibrium. researchgate.netresearchgate.net

Elucidate the influence of substituents on the aromatic ring, noting that electron-donating groups tend to disfavor dimerization. sci-hub.se

| Computational Method | Basis Set | Application/Finding | Reference |

|---|---|---|---|

| B2PLYP-D3, PBE0DH | Triple-ζ quality | Provided the best agreement with experimental Gibbs energies for monomer-dimer equilibria. | acs.org |

| B3LYP-D3/SMD | 6-311+G(2d,p) | Used for validation of NMR signal assignments for monomer and dimer species in solution. | researchgate.net |

| GGA with PBE | Not specified | Calculated molecular orbitals to illustrate the dimerization of HNO, a model for nitroso compounds. | sci-hub.se |

Ab initio calculations have historically provided foundational insights into the dimerization of nitroso compounds. These methods, which are based on first principles without empirical parameterization, were instrumental in the initial analysis of the molecular orbitals and the electronic structure of azodioxide dimers, establishing that the cis-trans interconversion is not a unimolecular process. sci-hub.seacs.org While computationally more expensive than DFT, high-level ab initio methods are still used as a benchmark to validate the accuracy of various DFT functionals for describing the complex electronic environment of these compounds. mdpi.com

Conformational Landscapes and Molecular Dynamics

The conformational landscape of this compound is dominated by a dynamic equilibrium between at least three distinct species. This behavior is characteristic of most aromatic C-nitroso compounds. rsc.org

The most prominent feature of this compound's potential energy surface is the monomer-dimer equilibrium. The key conformational isomers are:

The Monomer (this compound) : A colored (typically green or blue) species that is the active form for reactions such as radical scavenging. researchgate.netwikipedia.org It is generally favored at higher temperatures and in dilute solutions. wikipedia.org

The trans-Dimer (trans-o,o'-Azodioxytoluene) : A colorless or pale-yellow solid where the two tolyl groups are on opposite sides of the central N-N bond. This isomer is often favored in the solid state as it minimizes steric repulsion between the ortho-methyl groups. rsc.org

The cis-Dimer (cis-o,o'-Azodioxytoluene) : A colorless or pale-yellow solid where the tolyl groups are on the same side of the N-N bond. While often less stable than the trans form for ortho-substituted arenes, its formation can be favored depending on crystallization conditions. rsc.org

The interconversion between the cis and trans dimers does not occur directly. The potential energy surface shows that the pathway involves the dissociation of one dimer into two monomer units, which then recombine. mdpi.com Therefore, the transition state for isomerization is effectively the dissociated two-monomer state.

| Isomer | Common Form | Typical Color | Key Structural Feature |

|---|---|---|---|

| Monomer | Solution (dilute), Gas Phase | Green/Blue | Single C7H7NO unit; reactive. |

| trans-Dimer | Solid State | Pale Yellow/Colorless | Azodioxide; tolyl groups are anti-periplanar. |

| cis-Dimer | Solid State | Pale Yellow/Colorless | Azodioxide; tolyl groups are syn-periplanar. |

The monomer-dimer equilibrium is highly sensitive to the molecular environment, a factor that has been explored both experimentally and conceptually with computational models. Solvent effects play a critical role; the monomeric form is favored in dilute solutions, while the dimer predominates in concentrated solutions and the solid state. wikipedia.org

Computational studies have confirmed this behavior, showing that solvation energies differ for each conformer and can shift the equilibrium. acs.org For example, in the gas phase, the trans-dimer of nitrosobenzene (B162901) is more stable, but in chloroform, the Z-isomer becomes more stable. acs.org The choice of solvent during crystallization is a determining factor in which dimeric isomer is isolated, highlighting the importance of intermolecular interactions between the solute and solvent. rsc.org While specific molecular dynamics (MD) simulations on this compound are not widely reported, MD has been used to study the encapsulation of related nitrosoarenes in host-guest systems, demonstrating how confinement and specific intermolecular interactions can manipulate the monomer-dimer distribution. acs.org

Computational Elucidation of Reaction Mechanisms and Kinetics

Transition State Localization and Reaction Pathway Determination

Computational chemistry, particularly through the use of Density Functional Theory (DFT), has been instrumental in elucidating the complex reaction pathways of nitrotoluenes, including the 2-nitro isomer. These studies focus on identifying transition states (TS) and mapping the potential energy surfaces (PES) to understand the mechanisms of isomerization and decomposition.

For o-nitrotoluene, several initial reaction pathways have been investigated. These include C-NO2 bond homolysis, isomerization of the nitro (-NO2) group to a nitrite (B80452) (-ONO) group, and intramolecular hydrogen atom transfer from the methyl group to the nitro group. polyu.edu.hkxjtu.edu.cnrsc.org Theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to optimize the geometries of reactants, transition states, and products. polyu.edu.hkxjtu.edu.cnrsc.org

One of the key findings is that for o-nitrotoluene, hydrogen atom migration and C-NO2 bond dissociation are the dominant initial reactions. polyu.edu.hkxjtu.edu.cnrsc.org The hydrogen transfer from the methyl group to the nitro group leads to the formation of an aci-nitro tautomer, which is a crucial intermediate in the photorearrangement of 2-nitrobenzyl compounds. figshare.comacs.org This process, often referred to as the "ortho effect," is a significant pathway for o-nitrotoluene decomposition. nycu.edu.tw

The potential energy surface for the rearrangement of 2-nitrotoluene (B74249) to 2-nitrosobenzyl alcohol has been explored, identifying numerous minima and transition states. figshare.com The rate-determining step in the lowest-energy path was found to be a 1,3-hydrogen shift between the two oxygen atoms of the aci-form. figshare.com Computational studies have also elucidated the mechanism of photouncaging reactions for derivatives of 2-nitrotoluene, highlighting the role of intermediates and transition states in the release of a protected molecule. mdpi.com

The table below summarizes some of the key computed activation barriers for reactions involving 2-nitrotoluene and its isomers.

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 2-nitrotoluene → aci-nitro tautomer (H-transfer) | Not specified in abstract | Not specified in abstract | acs.org |

| aci-form (trans-2) → benzisoxazoline (3a) (cyclization) | B3LYP/6-311+G(2d,p) | 18.4 | figshare.com |

| aci-form (2) → 1,3-H shift | B3LYP/6-311+G(2d,p) | 20.3 | figshare.com |

| o-nitrotoluene → C6H4C(H)ON (anthranil) + H2O | G2M(RCC, MP2)//B3LYP/6-311G(d, p) | 57.9 | nycu.edu.tw |

| o-nitrotoluene → C6H4CH3 + NO2 | G2M(RCC, MP2)//B3LYP/6-311G(d, p) | 76.3 | nycu.edu.tw |

Prediction of Reaction Rate Constants and Activation Barriers

Theoretical calculations are not only used to map reaction pathways but also to predict the kinetics of these reactions by determining rate constants and activation barriers. For o-nitrotoluene, rate constant calculations using RRKM and TST theories have been performed to understand its unimolecular decomposition. nycu.edu.tw

Studies have shown that the dominant decomposition channel for o-nitrotoluene is temperature-dependent. polyu.edu.hkxjtu.edu.cnrsc.orgnycu.edu.tw At lower temperatures (below 1000 K), the formation of anthranil (B1196931) and water through intramolecular hydrogen abstraction, followed by cyclization and dehydration, is the major pathway. nycu.edu.tw However, at higher temperatures (above 1100 K), the direct cleavage of the C-NO2 bond to form the o-tolyl radical and nitrogen dioxide becomes the predominant reaction. nycu.edu.tw The nitro-nitrite isomerization pathway, leading to the formation of o-methyl phenoxy radical and nitric oxide, contributes to a smaller extent in the intermediate temperature range. nycu.edu.tw

The predicted high-pressure-limit rate constants for the major decomposition channels of o-nitrotoluene are presented in the Arrhenius form (k = A * exp(-Ea/RT)). nycu.edu.tw These theoretical predictions show reasonable agreement with available experimental data. nycu.edu.tw

The following table presents the predicted high-pressure-limit rate expressions for the key decomposition channels of o-nitrotoluene.

| Reaction Channel | Rate Expression (s⁻¹) | Reference |

|---|---|---|

| NO₂ Elimination | 4.10 × 10¹⁷ exp[-37000/T] | nycu.edu.tw |

| H₂O Elimination | 9.09 × 10¹² exp[-25800/T] | nycu.edu.tw |

| NO Elimination | 1.49 × 10¹⁴ exp[-30000/T] | nycu.edu.tw |

| OH Elimination | 1.31 × 10¹⁵ exp[-38000/T] | nycu.edu.tw |

Theoretical Prediction of Spectroscopic Properties

Quantum Chemical Calculation of NMR Chemical Shifts and Coupling Constants

Quantum chemical calculations, particularly using DFT, are powerful tools for predicting the NMR spectra of molecules, including this compound and its derivatives. nih.govnih.govd-nb.infodoi.orgmdpi.comrsc.org The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors, which can then be converted to chemical shifts. nih.govdoi.orgmdpi.com

For accurate predictions, the choice of the functional and basis set is crucial. d-nb.infomdpi.com For instance, studies on related nitrotoluene compounds have employed methods like B3LYP with the 6-311++G(d,p) basis set. jocpr.comresearchgate.net The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), can also improve the accuracy of the predicted chemical shifts. mdpi.com

Theoretical calculations can predict both ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra, especially for complex molecules or for distinguishing between isomers. nih.govrsc.org For example, theoretical studies have been successfully used to predict the NMR spectra of various substituted nitrotoluenes. nih.gov

Prediction of Vibrational Frequencies and Electronic Spectra

Computational methods are also extensively used to predict vibrational (infrared and Raman) and electronic (UV-Vis) spectra. nih.govjocpr.comuou.ac.inresearchgate.netmdpi.com DFT calculations can provide harmonic vibrational frequencies, which, after appropriate scaling to account for anharmonicity, generally show good agreement with experimental FTIR and FT-Raman spectra. nih.govjocpr.com These calculations aid in the assignment of vibrational modes. nih.govjocpr.com

For electronic spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. mdpi.comuou.ac.inmdpi.com It allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. mdpi.com

A study on 2-nitrotoluene and its halogen-substituted derivatives using TD-DFT with the B3LYP/6-311++G(d,p) basis set analyzed their electronic absorption and emission spectra. uou.ac.in The calculations revealed that the S0 → S1 transition in 2-nitrotoluene is due to a HOMO to LUMO excitation. uou.ac.in The predicted absorption and emission wavelengths for 2-nitrotoluene and its derivatives provide insights into their electronic structure and reactivity. uou.ac.in

The table below summarizes the computed electronic transition data for 2-nitrotoluene.

| Property | Computational Method | Calculated Value | Reference |

|---|---|---|---|

| Absorption Wavelength (S0 → S1) | TD-DFT B3LYP/6-311++G(d,p) | Not specified in abstract, but part of the study | uou.ac.in |

| Emission Wavelength (S1 → S0) | TD-DFT B3LYP/6-311++G(d,p) | 718 nm | uou.ac.in |

Furthermore, femtosecond pump-probe measurements combined with DFT calculations have been used to study the vibrational coherence in the 2-nitrotoluene radical cation. acs.org These studies have identified the frequencies of key vibrational modes, such as the C-NO₂ torsional mode. rsc.org

2 Nitrosotoluene As a Key Intermediate and Precursor in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The unique electronic properties of the nitroso group in 2-nitrosotoluene enable its participation in various bond-forming reactions, leading to the assembly of intricate molecular architectures. It serves as a building block for introducing nitrogen and oxygen functionalities into organic scaffolds.

A primary application of this compound is in the synthesis of heterocyclic compounds through cycloaddition reactions. The hetero-Diels-Alder reaction, a powerful tool for forming six-membered rings, is a prominent example. beilstein-journals.orgwikipedia.org In this reaction, this compound acts as a dienophile, reacting with a conjugated diene to produce 3,6-dihydro-2H-1,2-oxazines. beilstein-journals.orgnih.gov These oxazine (B8389632) derivatives are valuable intermediates themselves, as the N-O bond can be readily cleaved to yield functionalized aminoalcohols and other important compounds. beilstein-journals.orgnih.gov

The reaction involves a [4+2] cycloaddition between the diene and the N=O group of the nitroso compound. beilstein-journals.org The reactivity of the nitroso dienophile in these reactions is influenced by the substituents on the aromatic ring. Computational studies have been used to elucidate the structure-reactivity relationships and predict the outcomes of these cycloadditions. beilstein-journals.orgresearchgate.net For instance, the reactivity of nitrosotoluene has been compared with other nitroso compounds, such as acylnitroso species, in reactions with various dienes, often studied under microflow conditions to enhance reaction efficiency. researchgate.net

Beyond the classic Diels-Alder reaction, intermediates derived from this compound's precursor, 2-nitrotoluene (B74249), are also key in heterocyclic synthesis. For example, 2-nitrobenzaldehyde, which can be synthesized from 2-nitrotoluene, is a crucial intermediate for producing a variety of heterocycles, including those used in pharmaceuticals.

Achieving control over stereochemistry and regiochemistry is a central goal in modern organic synthesis. This compound and its derivatives are instrumental in several transformations where such control is critical.

Regioselectivity: The outcome of the hetero-Diels-Alder reaction is highly dependent on several factors, including the substituents on both the diene and the nitroso-dienophile, as well as reaction conditions like temperature and the presence of a catalyst. beilstein-journals.org When this compound reacts with an unsymmetrical diene, two regioisomeric products can potentially form. beilstein-journals.org The directing effects of the substituents on both reactants determine the predominant isomer. beilstein-journals.orgresearchgate.net The general regioselectivity observed in nitroso hetero-Diels-Alder reactions has been extensively studied and is influenced by both electronic and steric factors. beilstein-journals.org

Stereoselectivity: this compound has been employed in highly stereoselective processes. One notable application is in the sequential O-nitrosoaldol reaction and Grignard addition to produce chiral 1,2-diols with high diastereoselectivity. In these reactions, an organocatalyst, such as a proline-derived tetrazole, facilitates the initial O-selective nitrosoaldol reaction between an aldehyde and this compound. The resulting chiral α-aminoxylated aldehyde can then react with a Grignard reagent to yield the desired diol with excellent stereocontrol. Research has shown that reactions proceed more cleanly with this compound compared to nitrosobenzene (B162901) in certain contexts. researchgate.net

The table below summarizes findings from a study on the diastereoselective synthesis of 1,2-diols using this compound.

| Aldehyde Substrate | Grignard Reagent | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Isovaleraldehyde | Benzylmagnesium chloride | L-proline based tetrazole | >87:13 | >93% |

| Cyclohexanone (aminoxylation product) | Various Grignard Reagents | L-proline based tetrazole | Excellent dr | High ee |

Precursor to Reactive Intermediates and Reagents

The nitroso group of this compound can be transformed to generate highly reactive, transient species that are not easily isolated but can be trapped in situ to participate in further reactions.

This compound can serve as a precursor to various reactive intermediates. Under specific conditions, it can generate radical species. For example, in the presence of a boraalkene, this compound participates in a reaction sequence proposed to involve a bora nitroso ene reaction pathway. nih.govrsc.org This leads to the formation of persistent boryl-nitroxide radicals, which have been isolated and characterized by X-ray diffraction and EPR spectroscopy. nih.govrsc.org While the corresponding nitroxide radicals from the reaction with this compound itself were not isolated, EPR signals indicated their probable formation as minor products. nih.gov

Photocatalytic reduction of this compound in titanium dioxide suspensions has also been studied using in situ EPR techniques. researchgate.net These experiments have shown the formation of radical intermediates, including the C₆H₅NOH radical and various nitroxyl (B88944) radical spin adducts, which are formed when this compound acts as a spin-trapping agent for other radicals generated in the system. researchgate.net

The table below details the types of reactive intermediates generated from this compound under different experimental conditions.

| Reaction Condition | Intermediate(s) Generated | Detection Method |

|---|---|---|

| Reaction with a boraalkene | Boryl-nitroxide radicals (e.g., radical 6b) | EPR Spectroscopy |

| UV irradiation in alcoholic TiO₂ suspension | C₆H₅NOH radical, Nitroxyl radical spin adducts | In situ EPR Spectroscopy |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are highly valued for their efficiency and atom economy. nih.gov While direct, widespread application of this compound in MCRs is an emerging area, its potential is clear from its reactivity profile and the use of related nitrosoarenes.

Nitrosoarenes can be generated in situ from the corresponding nitroarenes, which then participate in multicomponent syntheses. For example, it is proposed that nitroarenes are reduced to nitrosobenzene intermediates which then react with other components. unimi.it this compound itself has been used as a model substrate for screening reaction conditions in the development of new transformations that could be incorporated into MCRs. diva-portal.org For instance, in developing a reaction between alkynyl enones and enamines (which can be generated in situ), this compound was selected as a model nitrosoarene due to its distinct NMR signals, which facilitate reaction monitoring. diva-portal.org This highlights its role as a tool in the development of complex, one-pot procedures that are characteristic of multicomponent synthesis strategies. diva-portal.orgresearchgate.net

Advanced Analytical Methodologies for Mechanistic and Quantitative Studies of 2 Nitrosotoluene

Chromatographic Methods for Separation and Purity

Chromatographic techniques are indispensable for the separation, identification, and quantification of 2-nitrosotoluene from complex matrices, as well as for monitoring its reactions and assessing its purity.

Gas Chromatography (GC) for Volatile Products and Reactants

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds, including this compound and its volatile precursors or degradation products. While direct extensive data on this compound by GC is less commonly detailed in general environmental analysis compared to its isomer 2-nitrotoluene (B74249), the principles and applications for related nitroaromatic compounds are highly relevant.

For instance, 2-nitrotoluene (a related nitroaromatic) can be determined in workplace air by drawing samples through a solid sorbent tube, desorbing with methanol, and analyzing with Gas Chromatography coupled with Flame Ionization Detection (GC/FID). This method has a detection range of 1.97–9.86 mg/m³ for a 30-L air sample. nih.govkeikaventures.comcdc.gov GC/FID is also employed for measuring 2-nitrotoluene in water and wastewater following pre-concentration via homogeneous liquid-liquid extraction or dispersive liquid-liquid micro-extraction. nih.gov

The U.S. Environmental Protection Agency (EPA) Method 8091 outlines GC conditions for the detection of nitroaromatics and cyclic ketones in water and soil, utilizing wide-bore capillary columns with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD). epa.gov This method supports the analysis of various nitroaromatic compounds, including 2-nitrotoluene, at parts-per-billion (ppb) levels in water and parts-per-million (ppm) levels in waste samples. epa.gov

Quantitative analysis of nitrotoluene isomers, including 2-nitrotoluene, has been compared using both GC/FID and GC/MS. GC/FID typically yields linear calibration curves in the concentration range of 0.5-10 mg/mL for mononitrotoluenes. icm.edu.plresearchgate.net For GC/MS, a non-linear dependence of the detector signal can be observed at higher concentrations, though calibration data can be fitted using stepwise linear regression. icm.edu.plresearchgate.net Detection and quantification limits for these methods have been shown to be comparable. icm.edu.plresearchgate.net

Table 1: Typical GC Parameters for Nitroaromatic Analysis

| Parameter | GC/FID (Example for 2-Nitrotoluene) cdc.gov | GC/MS (Example for 2-Nitrotoluene) icm.edu.pl |

| Column | Capillary column (details vary) | Perkin Elmer Elite – 1701 (30 m x 0.53 mm ID, 1 μm film) icm.edu.pl |

| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) icm.edu.pl |

| Injection Volume | 10 µL (manual) acs.org, 2 µL (auto) epa.gov | 2 µL icm.edu.pl |

| Carrier Gas | Helium cdc.gov | Nitrogen (1 mL/min) icm.edu.pl |

| Temperature Program | Varies by method cdc.gov | 70 °C (1 min), then 25 °C/min to 250 °C (11.8 min hold) icm.edu.pl |

| Analysis Time | Varies | 20 min icm.edu.pl |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of non-volatile and thermally labile compounds, making it suitable for reaction monitoring and purity assessment of this compound, which has a melting point of 72-75 °C. sigmaaldrich.com

HPLC with dual wavelength UV detection is a standard method for measuring 2-nitrotoluene in surface or groundwater after pre-concentration via salting-out extraction with acetonitrile (B52724) and sodium chloride. nih.gov Analytical standards of 2-nitrotoluene are specifically noted as suitable for HPLC applications. nacchemical.comsigmaaldrich.com

The EPA Method 8330B describes the use of HPLC with a dual wavelength UV detector for the trace analysis of various explosives and propellant residues, including 2-nitrotoluene, in water, soil, and sediment matrices. epa.gov This method provides procedures for direct injection of high-level water samples, extraction for soils and sediments, and low-level extraction for water samples, with solid-phase extraction being a preferred approach for low-level aqueous samples. epa.govepa.gov

For related nitroaromatic compounds, HPLC-UV methods have been developed for the separation of 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products. For instance, a method utilizing a diol functionalized column demonstrated improved resolution (up to 49% better than EPA 8330) and lower detection limits (0.78 to 1.17 µg/L for TNT and its byproducts) compared to traditional C-18 columns, while also reducing solvent consumption. plos.org These advancements highlight HPLC's capability for sensitive and robust separation of nitroaromatic species, which can be adapted for this compound and its reaction mixtures.

Hyphenated GC-MS and LC-MS for Product Identification

Hyphenated techniques, combining chromatographic separation with mass spectrometric detection, offer unparalleled capabilities for product identification and structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and definitive identification based on mass-to-charge ratios of eluted compounds. GC-MS in selected ion monitoring (SIM) mode has been used for the quantitative analysis of organonitrate explosives, including 2-nitrotoluene, and can identify unknown compounds in complex matrices. oup.comresearchgate.net A typical GC-MS chromatogram for a mixture of nitroaromatics clearly shows the peak for 2-nitrotoluene. researchgate.net GC-MS/MS (tandem mass spectrometry) further enhances selectivity and sensitivity, being successfully applied for the identification and quantification of 2,4,6-trinitrotoluene and its degradation products in environmental samples, achieving detection limits as low as 0.3 ng/mL. rsc.org